CMS121 is a synthetic compound classified as a fatty acid synthase (FAS) inhibitor. [, ] It has garnered significant attention in scientific research due to its potential geroprotective and neuroprotective properties. [, ] CMS121 is being investigated for its potential role in mitigating age-related conditions, including Alzheimer's disease, metabolic dysfunction, and hearing impairment. [, , ]
4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol, also known as CMS-121, is a quinolone derivative that has garnered interest for its potential therapeutic applications. This compound primarily functions as an inhibitor of acetyl-CoA carboxylase 1 (ACC1), playing a significant role in lipid metabolism and cellular protection against oxidative stress and ischemia. The compound is classified under quinoline derivatives and is noted for its neuroprotective, anti-inflammatory, antioxidative, and renoprotective properties .
The synthesis of 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol involves several key steps:
The molecular formula for 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol is , with a molecular weight of approximately 321.37 g/mol. The structure features:
4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol participates in several chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its biological activity or stability .
The primary mechanism of action for 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol involves its inhibition of acetyl-CoA carboxylase 1 (ACC1). This inhibition leads to:
The compound exhibits typical characteristics of phenolic compounds:
These properties are essential for understanding its behavior in biological systems and potential formulations .
4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol has several scientific applications:
Systematic Nomenclature:The compound adheres to IUPAC conventions, with its name reflecting three key substructures:
Table 1: Nomenclature and Identifiers
| Designation Type | Value |
|---|---|
| IUPAC Name | 4-(4-Cyclopentyloxyquinolin-2-yl)benzene-1,2-diol |
| CAS Registry Number | 1353224-53-9 |
| Molecular Formula | C₂₀H₁₉NO₃ |
| Molecular Weight | 321.37 g/mol |
| Synonyms | CMS-121; 4-(4-(Cyclopentyloxy)-2-quinolinyl)-1,2-benzenediol |
Structural Characteristics:
Spectroscopic Profiles:
Origins and Development:
Table 2: Historical Timeline of CMS-121
| Year | Milestone | Significance |
|---|---|---|
| Pre-2013 | Initial synthesis and characterization | CAS number assigned (1353224-53-9) |
| 2013–2018 | Early biological screening | Identification as ACC1 inhibitor; code CMS-121 adopted |
| 2018–2025 | Commercial availability for research | Vendors offer ≥98% pure compound for drug discovery |
Medicinal Chemistry Evolution:CMS-121 emerged during a shift toward multi-target ligands in neurodegenerative disease therapy. Unlike classical quinoline drugs (e.g., antimalarial 4-aminoquinolines), its design incorporates:
Target Engagement Profile:
Structural Basis for Polypharmacology:
Table 3: Multi-Target Interactions of CMS-121
| Biological Target | Interaction Type | Functional Consequence |
|---|---|---|
| ACC1 | Competitive inhibition | Suppressed de novo lipogenesis |
| KEAP1 | Covalent modification at Cys151 | NRF2 pathway activation |
| Mitochondrial complex I | Redox modulation | Reduced oxidative stress |
Drug Design Advantages:
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: